4-Amino-4-deoxychorismate(2-)
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO5-2 |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
(3R,4R)-4-amino-3-(1-carboxylatoethenoxy)cyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H11NO5/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8H,1,11H2,(H,12,13)(H,14,15)/p-2/t7-,8-/m1/s1 |
InChI Key |
OIUJHGOLFKDBSU-HTQZYQBOSA-L |
SMILES |
C=C(C(=O)[O-])OC1C=C(C=CC1N)C(=O)[O-] |
Isomeric SMILES |
C=C(C(=O)[O-])O[C@@H]1C=C(C=C[C@H]1N)C(=O)[O-] |
Canonical SMILES |
C=C(C(=O)[O-])OC1C=C(C=CC1N)C(=O)[O-] |
Origin of Product |
United States |
Biosynthesis of 4 Amino 4 Deoxychorismate 2
Enzymatic Conversion from Chorismate: 4-Amino-4-deoxychorismate Synthase (PabA/PabB)
Subunit Composition and Functional Interplay of PabA (Glutamine Amidotransferase) and PabB (Aminodeoxychorismate Synthase)
In many prokaryotic systems, such as Escherichia coli, 4-amino-4-deoxychorismate synthase is a heterodimeric complex composed of two distinct subunits: PabA and PabB. iucr.orgnih.govwikipedia.org
PabA (Glutamine Amidotransferase): This subunit is responsible for hydrolyzing L-glutamine to produce glutamate (B1630785) and ammonia (B1221849). researchgate.netiucr.orgnih.gov The ammonia generated is the reactive species that will be incorporated into the chorismate molecule. The glutaminase (B10826351) activity of PabA is dependent on the presence of the PabB subunit. genome.jpqmul.ac.uk
PabB (Aminodeoxychorismate Synthase): This subunit binds the chorismate substrate and catalyzes the addition of the ammonia molecule (produced by PabA) to the C4 position of chorismate, yielding 4-amino-4-deoxychorismate. researchgate.netiucr.orgnih.gov In the absence of PabA and glutamine, PabB can utilize free ammonia to synthesize the product. genome.jpebi.ac.uk
The interaction between PabA and PabB is crucial for the efficient utilization of glutamine as the amino donor. This interplay involves allosteric regulation, where the binding of substrates to one subunit can influence the activity of the other. researchgate.netiucr.orgnih.gov
| Subunit | Function | Key Characteristics |
| PabA | Glutamine Amidotransferase | Hydrolyzes glutamine to produce ammonia. researchgate.netiucr.orgnih.gov Its activity is often dependent on the presence of PabB. genome.jpqmul.ac.uk |
| PabB | Aminodeoxychorismate Synthase | Binds chorismate and catalyzes the addition of ammonia. researchgate.netiucr.orgnih.gov Can use free ammonia as a substrate. genome.jpebi.ac.uk |
Detailed Catalytic Mechanism of 4-Amino-4-deoxychorismate Synthase
The catalytic mechanism of 4-amino-4-deoxychorismate synthase is a coordinated two-step process that occurs within the bienzyme complex.
Glutamine Hydrolysis in PabA: The process begins in the active site of the PabA subunit. A catalytic cysteine residue initiates a nucleophilic attack on the amide carbonyl of glutamine, forming a tetrahedral intermediate. iucr.org This intermediate then collapses, releasing ammonia and forming a thioester intermediate with the enzyme. iucr.org The ammonia is then channeled to the active site of PabB.
Amination of Chorismate in PabB: In the PabB active site, a lysine (B10760008) residue (K274 in E. coli) acts as a nucleophile, attacking the C2 position of chorismate to form a covalent intermediate. drugbank.com This is followed by the elimination of the C4 hydroxyl group, facilitated by a general acid catalyst (like E258 in E. coli). drugbank.com The ammonia molecule, channeled from the PabA active site, then attacks the C4 position of the chorismate-enzyme adduct. ebi.ac.uk Finally, the lysine residue is eliminated, and a proton is abstracted from the newly added amino group to yield the final product, 4-amino-4-deoxychorismate. ebi.ac.uk
Mechanisms of Substrate Recognition and Ammonia Channeling within the Complex
The efficient transfer of the highly reactive ammonia intermediate from the PabA active site to the PabB active site is critical to prevent its diffusion into the solvent. This is achieved through a molecular tunnel or channel that connects the two active sites. ebi.ac.uk This channeling mechanism ensures that the ammonia is delivered directly to the site of chorismate amination, enhancing catalytic efficiency and preventing the loss of the intermediate. ebi.ac.uk
Substrate recognition is highly specific. In the PabB subunit of Streptomyces venezuelae, the recognition of the C1 carboxyl group of chorismate by specific residues within a conserved motif is essential for positioning the catalytic lysine to initiate the reaction at the C2 position. iucr.orgnih.gov The binding of chorismate to the PabB subunit can also induce conformational changes in the PabA subunit, highlighting the allosteric communication between the two components of the enzyme complex. iucr.orgnih.govresearcher.life
Comparative Analysis of 4-Amino-4-deoxychorismate(2-) Biosynthetic Pathways across Diverse Organisms
While the fundamental enzymatic reaction for the synthesis of 4-amino-4-deoxychorismate is conserved, the organization of the enzymes involved can vary significantly across different organisms.
Characterization in Prokaryotic Systems (e.g., Escherichia coli, Streptomyces venezuelae)
In many bacteria, including the well-studied Escherichia coli, 4-amino-4-deoxychorismate synthase exists as a heterodimeric complex of PabA and PabB, encoded by the pabA and pabB genes, respectively. wikipedia.orgnih.govuniprot.org Kinetic studies in E. coli have shown that the enzyme complex can utilize both glutamine and ammonia as amino donors. nih.gov The interaction between the two subunits is essential for maximal activity with glutamine. nih.gov
In the actinomycete Streptomyces venezuelae, the genetic organization can be more complex. This organism has been found to possess multiple sets of genes encoding 4-amino-4-deoxychorismate synthase. nih.govresearchgate.net One set consists of discrete, translationally coupled pabA and pabB genes, while another set, pabAB, exists as a fused gene. nih.gov This genetic redundancy suggests distinct roles for these enzymes, potentially in primary and secondary metabolism, such as in the biosynthesis of p-aminobenzoic acid and chloramphenicol. nih.govresearchgate.net Furthermore, a bifunctional enzyme, SvPapA, from S. venezuelae has been characterized, which comprises both PabA and PabB domains in a single polypeptide chain and forms a unique dimer. iucr.orgnih.govresearcher.life
| Organism | Enzyme Organization | Gene(s) | Key Features |
| Escherichia coli | Heterodimeric complex | pabA, pabB | PabA and PabB are separate subunits that form a complex. wikipedia.orgnih.gov |
| Streptomyces venezuelae | Heterodimeric and Fused | pabA/pabB, pabAB | Possesses both separate and fused genes for the synthase, suggesting roles in both primary and secondary metabolism. nih.govresearchgate.net A bifunctional enzyme (SvPapA) has also been characterized. iucr.orgnih.gov |
Elucidation in Eukaryotic Microbes and Plants (e.g., Saccharomyces cerevisiae, Arabidopsis thaliana)
In contrast to the heterodimeric structure commonly found in prokaryotes, many eukaryotic organisms, including the yeast Saccharomyces cerevisiae and the plant Arabidopsis thaliana, possess a bifunctional enzyme where the PabA and PabB domains are fused into a single polypeptide chain. wikipedia.orggenome.jpqmul.ac.ukresearchgate.net
In Saccharomyces cerevisiae, the ABZ1 gene encodes a bifunctional protein that catalyzes the synthesis of 4-amino-4-deoxychorismate from chorismate and glutamine. ymdb.ca This enzyme is required for the biosynthesis of p-aminobenzoate, a precursor for folate. ymdb.ca
Similarly, in the model plant Arabidopsis thaliana, aminodeoxychorismate synthase is a monomeric, bifunctional enzyme that carries out both the glutamine amidotransferase and the aminodeoxychorismate synthase reactions. wikipedia.orgresearchgate.net This bifunctional enzyme is located in the chloroplast, where the pABA branch of folate biosynthesis occurs. The enzyme from Arabidopsis has been shown to be functional with both glutamine and ammonia as amino donors, and both domains can operate independently, although not at their optimal capacities. researchgate.net
| Organism | Enzyme Organization | Gene(s) | Key Features |
| Saccharomyces cerevisiae | Bifunctional enzyme | ABZ1 | A single polypeptide contains both the glutamine amidotransferase and synthase domains. ymdb.ca |
| Arabidopsis thaliana | Bifunctional enzyme | At2g28880 | A monomeric enzyme with both catalytic activities located in the chloroplast. wikipedia.orgresearchgate.net |
Distinct Pathways: The Case of Bacillus subtilis via 2-Amino-2-deoxyisochorismate
While the biosynthesis of 4-amino-4-deoxychorismate(2-) often follows a direct conversion from chorismate, research has unveiled a novel variation in the bacterium Bacillus subtilis. nih.gov This distinct pathway is characterized by the formation of a previously unidentified intermediate, 2-amino-2-deoxyisochorismate (ADIC), which significantly differentiates it from the mechanism observed in organisms like Escherichia coli. nih.gov This discovery has provided deeper insights into the metabolic diversity of folate precursor synthesis.
The biosynthesis of 4-amino-4-deoxychorismate in B. subtilis is a multi-step process catalyzed by the aminodeoxychorismate synthase (ADCS) enzyme complex, which, similar to its counterparts in other bacteria, is composed of two subunits: PabA and PabB. iucr.orgnih.govresearchgate.net PabA functions as a glutamine amidotransferase, responsible for hydrolyzing glutamine to generate ammonia. iucr.orgnih.govuniprot.org This ammonia is then utilized by the PabB subunit, the aminodeoxychorismate synthase proper, for the subsequent reactions. iucr.orgnih.govuniprot.org
The key steps in this unique pathway are as follows:
Formation of 2-Amino-2-deoxyisochorismate (ADIC): The initial step involves the conversion of chorismate to ADIC, a reaction catalyzed by the aminodeoxychorismate synthase (ADCS). nih.gov This reaction marks the first instance of an enzyme exhibiting ADIC synthase activity in primary metabolism. nih.gov
Conversion of ADIC to 4-Amino-4-deoxychorismate (ADC): In the subsequent step, the same ADCS enzyme catalyzes the addition of ammonia to the C4 position of ADIC, resulting in the formation of 4-amino-4-deoxychorismate (ADC). nih.gov
Formation of p-Aminobenzoic Acid (pABA): The final step in this specific branch of the pathway is the conversion of ADC to p-aminobenzoic acid (pABA), a crucial precursor for folate synthesis. wikipedia.org This reaction is facilitated by the enzyme 4-amino-4-deoxychorismate lyase (PabC), which catalyzes the elimination of pyruvate (B1213749) from ADC. nih.govwikipedia.org
Evidence suggests that this biosynthetic route via ADIC may not be exclusive to B. subtilis and could be a common mechanism in several other microorganisms. nih.gov
Enzymes in the Bacillus subtilis Pathway for 4-Amino-4-deoxychorismate(2-) Biosynthesis
| Enzyme/Subunit | Gene Name | Function |
| Aminodeoxychorismate synthase (ADCS) | Catalyzes the conversion of chorismate to ADIC and subsequently to ADC. nih.gov | |
| - PabA | pabA | Glutamine amidotransferase subunit; hydrolyzes glutamine to produce ammonia. iucr.orgnih.govuniprot.org |
| - PabB | pabB | Aminodeoxychorismate synthase subunit; utilizes ammonia to convert chorismate to ADIC and then to ADC. iucr.orgnih.govuniprot.org |
| 4-Amino-4-deoxychorismate lyase | pabC | Catalyzes the elimination of pyruvate from ADC to form p-aminobenzoic acid. nih.govwikipedia.org |
Metabolism and Downstream Biological Roles of 4 Amino 4 Deoxychorismate 2
Conversion to p-Aminobenzoate (PABA) by 4-Amino-4-deoxychorismate Lyase (PabC/Abz2)
The transformation of 4-amino-4-deoxychorismate to p-aminobenzoate is catalyzed by the enzyme 4-amino-4-deoxychorismate lyase, also known as PabC in bacteria and plants, and Abz2 in fungi. wikipedia.org This enzymatic step is a critical juncture in the folate biosynthesis pathway. nih.govresearchgate.netnih.govplos.org The reaction involves the elimination of pyruvate (B1213749) from ADC, leading to the aromatization of the ring structure to form PABA. researchgate.netwikipedia.orgplos.org
The catalytic activity of 4-amino-4-deoxychorismate lyase is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), a derivative of vitamin B6. wikipedia.orgplos.orgnih.gov PLP is covalently bound to a lysine (B10760008) residue in the active site of the enzyme, forming an internal aldimine. ebi.ac.uknih.gov The reaction mechanism commences with the formation of an external aldimine with the substrate, 4-amino-4-deoxychorismate. ebi.ac.ukwikipedia.org This is followed by a series of electron rearrangements, facilitated by the electrophilic nature of the PLP cofactor, which ultimately leads to the cleavage of the C-C bond, releasing pyruvate and the aromatized PABA product. ebi.ac.uknih.gov
In Escherichia coli, PabC is a homodimeric enzyme, and this dimerization is essential for the formation of the active site. ebi.ac.uknih.gov In contrast, the yeast ortholog, Abz2, functions as a monomer. nih.gov The active site contains highly conserved residues that interact with the PLP cofactor and the substrate. nih.gov Computational models and structural studies suggest that specific residues, such as a conserved tyrosine and threonine, play roles in substrate binding and the protonation steps of the catalytic cycle. nih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations have further elucidated the intricate details of the catalytic cycle, highlighting the role of intramolecular proton transfers facilitated by the PLP cofactor itself. researchgate.net
Table 1: Key Features of 4-Amino-4-deoxychorismate Lyase
| Feature | Description | References |
|---|---|---|
| Enzyme Name | 4-amino-4-deoxychorismate lyase (PabC/Abz2) | wikipedia.org |
| EC Number | 4.1.3.38 | wikipedia.org |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | wikipedia.orgnih.gov |
| Reaction | 4-amino-4-deoxychorismate → p-aminobenzoate + pyruvate | wikipedia.org |
| Mechanism | PLP-dependent elimination | ebi.ac.ukwikipedia.org |
| Bacterial Form | Dimeric (e.g., E. coli PabC) | ebi.ac.uknih.gov |
| Fungal Form | Monomeric (e.g., S. cerevisiae Abz2) | nih.gov |
Kinetic studies of the enzymes involved in PABA biosynthesis have been conducted to understand their substrate specificity and regulatory mechanisms. For the preceding enzyme, ADC synthase from E. coli, which produces 4-amino-4-deoxychorismate, kinetic analyses revealed an ordered Bi-Bi mechanism where chorismate binds first. asm.orgnih.gov The Km values for the substrates of ADC synthase have been determined, providing insight into the enzyme's affinity for chorismate and glutamine. asm.orgnih.gov
Integration of 4-Amino-4-deoxychorismate(2-) Derivatives into Essential Metabolic Networks
The product of the PabC-catalyzed reaction, p-aminobenzoate, is a vital building block that is integrated into several fundamental metabolic networks essential for cellular life.
The primary and most well-established role of the metabolic pathway involving 4-amino-4-deoxychorismate is the biosynthesis of folates. wikipedia.orgpnas.orgnih.govebi.ac.ukresearchgate.netplos.org PABA, derived from ADC, constitutes one of the three main components of folic acid, the others being a pteridine (B1203161) ring and a glutamate (B1630785) moiety. pnas.orgportlandpress.com Folates are a class of cofactors indispensable for all living organisms. wikipedia.orgportlandpress.com In plants, the synthesis of PABA from chorismate, via ADC, occurs in the plastids. pnas.orgresearchgate.net The subsequent steps of folate synthesis, combining PABA with the other components, take place in the mitochondria. portlandpress.com The inability of humans to synthesize PABA and, consequently, folates, makes this pathway a critical focus for understanding nutrition and for developing antimicrobial agents. portlandpress.comscirp.org
Folate cofactors, derived from the PABA synthesized from 4-amino-4-deoxychorismate, are crucial for one-carbon transfer reactions. wikipedia.orgpnas.orgresearchgate.netportlandpress.com These reactions are fundamental to the synthesis of a variety of essential biomolecules. pnas.orgnih.gov Notably, folates are required for the biosynthesis of the amino acid methionine and the nucleotide thymidylate, a key component of DNA. wikipedia.orgnih.govresearchgate.netplos.org The availability of folate cofactors directly impacts DNA synthesis and repair, as well as protein synthesis and methylation cycles. nih.gov
Chorismate, the precursor to 4-amino-4-deoxychorismate, is a critical branch-point metabolite. asm.orgwikipedia.org While the primary fate of ADC is the production of PABA for folate synthesis, the precursor chorismate is also utilized for the biosynthesis of other important compounds, including Coenzyme Q (ubiquinone). nih.govwikipedia.org In E. coli and other gram-negative bacteria, chorismate is converted to 4-hydroxybenzoate, which is the first step in ubiquinone biosynthesis. wikipedia.org Although 4-amino-4-deoxychorismate itself is not a direct precursor to Coenzyme Q, its formation represents a commitment of the chorismate pool towards folate synthesis, thereby influencing the metabolic flux available for other pathways like ubiquinone production. nih.govwikipedia.org
Participation in Secondary Metabolism and Biological Significance for Microorganisms
4-amino-4-deoxychorismate (ADC) is a crucial intermediate compound that links primary and secondary metabolic pathways in various microorganisms. microbiologyresearch.org It is synthesized from chorismate, a key branch-point molecule in the shikimic acid pathway, through the action of aminodeoxychorismate synthase. uniprot.orgresearchgate.net This enzyme is typically a heterodimeric complex composed of PabA and PabB subunits. nih.govuniprot.org The PabA subunit functions as a glutamine amidotransferase, supplying ammonia (B1221849) for the reaction, while the PabB subunit catalyzes the formation of ADC from chorismate and ammonia. nih.govuniprot.org Subsequently, ADC is converted to p-aminobenzoic acid (PABA) by the enzyme 4-amino-4-deoxychorismate lyase (PabC). researchgate.netresearchgate.netwikipedia.org PABA is an essential precursor for the biosynthesis of folates, which are vital for a wide range of cellular processes. researchgate.netnih.gov
Interplay with Antibiotic Biosynthesis Pathways (e.g., Candicidin (B1668254) in Streptomyces)
The biosynthesis of ADC and its conversion to PABA play a significant role in the production of certain antibiotics, such as the polyene macrolide antibiotic candicidin, produced by Streptomyces species. uniprot.orgmdpi.com The biosynthetic gene cluster for candicidin in Streptomyces sp. FR-008 and Streptomyces albidoflavus contains the genes pabAB and pabC, which encode ADC synthase and ADC lyase, respectively. mdpi.com PABA serves as a starter unit for the biosynthesis of the candicidin backbone. mdpi.com
Research on Streptomyces sp. FR-008 has revealed the presence of two functional ADC lyase genes, pabC-1 and pabC-2. microbiologyresearch.org The pabC-1 gene is located within the candicidin biosynthetic gene cluster. microbiologyresearch.org Inactivation of pabC-1 led to a significant decrease in candicidin production, to approximately 20% of the wild-type level. microbiologyresearch.org The second gene, pabC-2, is located elsewhere in the genome. microbiologyresearch.org Its inactivation also resulted in a reduction of candicidin yield to about 57% of the wild-type. microbiologyresearch.org A double mutant, lacking both pabC-1 and pabC-2, showed a drastic reduction in candicidin production, retaining only about 4% of the wild-type productivity. microbiologyresearch.org These findings clearly demonstrate that both ADC lyase genes are involved in supplying the PABA precursor for candicidin biosynthesis, highlighting the interplay between primary metabolism (folate synthesis) and secondary metabolism (antibiotic production). microbiologyresearch.org
| Gene | Location | Effect of Inactivation on Candicidin Production |
| pabC-1 | Within candicidin biosynthetic gene cluster | Reduced to ~20% of wild-type |
| pabC-2 | Elsewhere in the genome | Reduced to ~57% of wild-type |
| pabC-1 & pabC-2 (double mutant) | N/A | Reduced to ~4% of wild-type |
Impact on Microbial Growth and Virulence
The pathway leading to and from 4-amino-4-deoxychorismate is essential for the growth and, in some cases, the virulence of various microorganisms. nih.gov This is primarily due to the role of its downstream product, PABA, in the synthesis of folates, which are indispensable for the biosynthesis of essential metabolites like thymidylate and methionine. researchgate.net
In the pathogenic bacterium Listeria monocytogenes, the genes required for PABA biosynthesis, pabA and pabBC, are essential for growth in defined media lacking PABA. nih.gov While mutants in this pathway can grow in rich media, their ability to grow in minimal media is compromised, but can be restored by the addition of PABA or its downstream metabolites. nih.gov Importantly, PABA biosynthesis is also required for the virulence of L. monocytogenes in mice. nih.gov
Similarly, in Streptomyces sp. FR-008, the double inactivation of the two ADC lyase genes, pabC-1 and pabC-2, not only severely diminished antibiotic production but also resulted in retarded growth on minimal medium. microbiologyresearch.org This observation suggests that both genes contribute to the PABA pool required for primary metabolism and normal cell growth. microbiologyresearch.org
The enzyme 4-amino-4-deoxychorismate lyase (PabC) is considered an essential activity for the growth of gram-negative bacteria, including significant pathogens like Pseudomonas aeruginosa. researchgate.netresearchgate.net This underscores the importance of the ADC metabolic node for fundamental bacterial physiology and its potential as a target for antimicrobial strategies.
| Organism | Genes Involved | Impact of Gene Inactivation |
| Listeria monocytogenes | pabA, pabBC | Impaired growth in minimal media, reduced virulence |
| Streptomyces sp. FR-008 | pabC-1, pabC-2 | Retarded growth on minimal medium |
| Pseudomonas aeruginosa | pabC | Essential for growth |
Structural and Mechanistic Insights into Enzymes Modulating 4 Amino 4 Deoxychorismate 2
High-Resolution Structural Elucidation of 4-Amino-4-deoxychorismate Synthase Components
In many bacteria, the synthesis of 4-amino-4-deoxychorismate from chorismate is catalyzed by aminodeoxychorismate synthase (ADCS), a bienzyme complex composed of two subunits: PabA and PabB. acs.org PabA functions as a glutamine amidotransferase, providing the amino group, while PabB catalyzes the substitution of the C4 hydroxyl group of chorismate with this amino group. nih.govresearchgate.net
Crystal Structures of PabB and its Functional Implications
The PabB subunit is a member of the chorismate-utilizing enzyme family, which also includes anthranilate synthase (TrpE), isochorismate synthase, and salicylate (B1505791) synthase. nih.gov The crystal structure of PabB from Escherichia coli reveals a complex α/β folding pattern with two domains and a cleft where the active site is located. nih.govpnas.org A key feature of the PabB structure is the conservation of major structural elements when compared to PabB from other organisms like Stenotrophomonas maltophilia. nih.gov
Interestingly, the structure of E. coli PabB revealed a bound tryptophan molecule in a vestigial regulatory site, analogous to the allosteric site in TrpE. nih.gov However, the functional significance of this tryptophan binding in PabB remains under investigation, as the binding site in S. maltophilia PabB was found to be unoccupied. nih.gov This suggests potential differences in regulation across bacterial species.
Structural Characterization of 4-Amino-4-deoxychorismate Lyase
4-amino-4-deoxychorismate lyase (ADCL), also known as PabC, catalyzes the final step in PABA biosynthesis in many organisms, converting ADC to PABA and pyruvate (B1213749). nist.govnih.gov This enzyme is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.govnist.gov
Comparative Structural Biology of Prokaryotic Lyases (e.g., E. coli PabC, Pseudomonas aeruginosa PabC)
Despite the high degree of structural conservation, some key differences exist. For example, the interface between the two subunits in the dimer is extensive, covering a significant surface area, which contributes to the stability of the quaternary structure. researchgate.netnih.gov A notable feature is the classification of PabC enzymes into two groups based on the location of a conserved tyrosine residue in the active site. nih.gov In one group, this tyrosine is provided by the same subunit that binds the PLP, while in the other group, it is contributed by the partner subunit in the dimer. nih.govplos.org
| Organism | PDB Code | Resolution (Å) | Quaternary Structure | Key Active Site Residues |
| Escherichia coli | 1et0 | 2.2 | Homodimer | Lys159, Arg59, Glu193, Tyr109' |
| Pseudomonas aeruginosa | 2ZGI | 1.75 | Homodimer | Lys140, Tyr92' |
| Thermus thermophilus | 1ET0 | 1.93 | Dimer | |
| Legionella pneumophila | 3LUL | Dimer | Tyr144 |
Data sourced from multiple studies. researchgate.netnih.govnih.govresearchgate.netresearchgate.net
Unique Features of Eukaryotic Lyase Structures (e.g., Yeast Abz2)
In contrast to the dimeric prokaryotic PabC enzymes, the 4-amino-4-deoxychorismate lyase from the yeast Saccharomyces cerevisiae, known as Abz2, is a monomeric enzyme. nih.govnih.gov The crystal structure of Abz2, the first of a eukaryotic ADC lyase, reveals that it also consists of two domains with the PLP cofactor bound in the interdomain cleft. nih.gov However, unlike its prokaryotic counterparts, dimerization is not required for the formation of its active site. nih.gov
Computational modeling and site-directed mutagenesis have identified two crucial basic residues, Arg-182 and Arg-255, in Abz2 that form a "basic clamp" essential for orienting the substrate ADC for catalysis. nih.gov This highlights a distinct structural and mechanistic solution for the same biochemical transformation in eukaryotes compared to prokaryotes.
Details of Pyridoxal 5'-Phosphate Cofactor Binding and its Role in the Catalytic Mechanism
The PLP cofactor is central to the catalytic activity of ADC lyase. wikipedia.orgfrontiersin.org It is covalently linked to a conserved lysine (B10760008) residue in the active site via a Schiff base, forming an internal aldimine. nih.govnist.govnih.gov The catalytic cycle begins with the formation of an external aldimine between the amino group of the substrate ADC and the PLP, releasing the lysine residue. nih.govebi.ac.uk
The PLP then acts as an electron sink, stabilizing the carbanionic intermediates that are formed during the reaction. frontiersin.org The elimination of pyruvate and the subsequent aromatization of the ring to form PABA are facilitated by the electronic properties of the PLP cofactor. nih.govresearchgate.net The protonated pyridine (B92270) ring of PLP enhances its electrophilicity, which is crucial for catalysis. frontiersin.org The phosphate (B84403) group of PLP is also involved in anchoring the cofactor to the active site through interactions with protein residues. researchgate.netfrontiersin.org The catalytic mechanism involves a series of proton transfers, with specific protein residues and the PLP itself playing key roles in this process. nih.govresearchgate.net
Computational Approaches to Understanding 4-Amino-4-deoxychorismate(2-) Related Reactions
Computational chemistry has become an indispensable tool for elucidating complex biochemical processes at an atomic level. computabio.com For enzymes that interact with 4-amino-4-deoxychorismate(2-) (ADC), such as aminodeoxychorismate lyase (ADCL), computational methods like hybrid quantum mechanical/molecular mechanical (QM/MM) models and molecular dynamics (MD) simulations provide profound insights into reaction mechanisms and molecular interactions that are often difficult to capture through experimental techniques alone. computabio.comnih.govacs.org These approaches allow researchers to model chemical reactions within the intricate environment of an enzyme's active site, predict the physical movements of atoms over time, and identify key binding interactions. computabio.comacs.orgnih.gov
Hybrid QM/MM methods offer a powerful framework for studying enzymatic reactions. uiuc.eduresearchgate.net This approach treats the electronically active region of the system, such as the substrate and key catalytic residues, with high-accuracy quantum mechanics (QM), while the surrounding protein and solvent environment are described by more computationally efficient molecular mechanics (MM) force fields. acs.orguiuc.edu This partitioning enables the detailed investigation of bond-breaking and bond-forming events during catalysis. nih.gov
A significant application of QM/MM has been in deciphering the catalytic mechanism of pyridoxal-5'-phosphate (PLP)-dependent aminodeoxychorismate lyase (ADCL), the enzyme responsible for converting 4-amino-4-deoxychorismate (ADC) into p-aminobenzoate (PABA) and pyruvate. nih.govacs.org Detailed QM/MM calculations have illuminated the entire catalytic cycle, revealing a complex, multi-step process. nih.govacs.org
Key Findings from QM/MM Studies on ADCL:
Three Reaction Stages: These 11 steps can be grouped into three main stages:
Transimination: The reaction begins with the formation of an external aldimine between the ADC substrate and the PLP cofactor, replacing the internal aldimine formed with a lysine residue (e.g., Lys251) in the enzyme's active site. nih.govacs.orgnih.gov
Pyruvate Release and Aromatization: This stage involves the elimination of pyruvate and the subsequent aromatization of the ADC ring to form PABA. nih.govacs.org
Recovery: The final stage involves the regeneration of the internal aldimine, returning the enzyme and its PLP cofactor to their initial state, ready for another catalytic cycle. nih.govacs.org
Role of the PLP Cofactor: Beyond forming the requisite Schiff base intermediates, the PLP cofactor is actively involved in the catalytic mechanism. nih.govacs.org Its hydroxyl oxygen anion and phosphate group play critical roles in facilitating a series of intramolecular proton transfers that are essential for C-N bond cleavage and the aromatization of the ring. nih.govacs.org
The table below summarizes the key stages of the ADCL-catalyzed conversion of ADC as revealed by QM/MM calculations.
| Reaction Stage | Description | Key Events | Source |
|---|---|---|---|
| 1. Transimination | Formation of the external aldimine. | The amino group of ADC attacks the internal PLP-Lys Schiff base, leading to the formation of a PLP-ADC Schiff base (external aldimine) and the release of the catalytic lysine residue. | nih.govacs.org |
| 2. Pyruvate Elimination & Aromatization | Conversion of the ADC moiety to PABA. | The catalytic lysine abstracts a proton, initiating a series of electronic rearrangements facilitated by the PLP cofactor. This leads to the cleavage of a C-C bond, releasing pyruvate and forming the aromatic PABA ring. | nih.govacs.orgebi.ac.uk |
| 3. Recovery of Internal Aldimine | Resetting the enzyme's active site. | The catalytic lysine residue attacks the PLP-PABA intermediate, releasing PABA and reforming the internal PLP-Lys Schiff base, thus regenerating the enzyme for the next reaction cycle. | nih.govacs.org |
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as 4-amino-4-deoxychorismate(2-), and a protein. computabio.comnih.gov Docking predicts the preferred binding orientation of the ligand in the enzyme's active site, while MD simulations provide insights into the dynamic stability of the enzyme-ligand complex and conformational changes over time. computabio.comacs.orgpnas.org
These methods have been widely applied to study how ADC and its intermediates are recognized and positioned within the active sites of modulating enzymes like ADC synthase and ADC lyase (PabC). nih.govscispace.combohrium.com In these studies, a model of the ADC substrate is typically placed into the enzyme's active site, using the known position of the bound PLP cofactor as a guide to form the catalytic intermediate. scispace.complos.orgresearchgate.net
Key Findings from Docking and MD Simulations:
Substrate Binding Orientation: Docking simulations have successfully modeled the binding pose of ADC within the active site of ADC lyase from various organisms, including Escherichia coli, Pseudomonas aeruginosa, and Saccharomyces cerevisiae. nih.govscispace.comnih.gov These models show specific residues forming a clamp to orient the substrate in a catalytically competent position. nih.gov For instance, in E. coli ADCL, the carboxylate groups of the docked ADC are recognized by residues Asn256, Arg107, and Lys97, while the cyclohexadiene ring makes van der Waals contact with Leu258. nih.gov
Validation of Active Site Models: The binding poses predicted by docking are often validated through site-directed mutagenesis experiments. nih.gov By mutating the residues predicted to be important for binding and observing a decrease in enzymatic activity, researchers can confirm the accuracy of the computational model. nih.gov
Stability of Enzyme-Substrate Complexes: Following docking, MD simulations are often performed to assess the stability of the predicted complex. For example, a 20-nanosecond MD simulation of the ADCL-substrate complex confirmed its stability, lending further credence to the proposed binding model. acs.org
Intermediate Complex Simulation: Computational simulations have also been used to model enzyme-intermediate complexes, such as the external aldimine formed between PLP and ADC, providing a more complete picture of the reaction pathway. nih.gov
The following table summarizes findings from docking studies on ADC lyase from different organisms.
| Enzyme | Organism | Simulation Software | Key Interacting Residues with ADC/Intermediate | Source |
|---|---|---|---|---|
| ADC Lyase (PabC) | Escherichia coli | Not specified in source | Lys97, Arg107, Lys159, Asn256, Leu258 | nih.gov |
| ADC Lyase (Abz2) | Saccharomyces cerevisiae | HADDOCK | Arg128, Lys251, Arg255, Glu297, Thr301, Thr329, Met330, Gly361 (involved in binding the PLP-ADC intermediate) | nih.gov |
| ADC Lyase (PaPabC) | Pseudomonas aeruginosa | ICM pro | The model was placed using the PLP cofactor as a guide within a 5 Å cavity. Specific residues were not listed in the abstract. | scispace.complos.org |
| ADC Lyase (SiADCL1) | Setaria italica (Foxtail millet) | Not specified in source | Docking suggested a strong binding affinity for aminodeoxychorismate. | bohrium.com |
Genetic and Molecular Biological Aspects of 4 Amino 4 Deoxychorismate 2 Metabolism
Gene Organization and Regulation of pab Genes
The genetic architecture and regulatory mechanisms governing the pab genes exhibit remarkable diversity across different organisms, reflecting varied evolutionary pressures and metabolic needs.
Genomic Location and Operon Structure of pabA, pabB, and pabC
The genes responsible for the conversion of chorismate to PABA via ADC—pabA, pabB, and pabC—display varied arrangements in the genomes of prokaryotes and eukaryotes. In many bacteria, these genes are found at separate locations on the chromosome, while in others, they are organized into operons, allowing for coordinated expression. oup.comjackwestin.com
In Escherichia coli, for instance, the pabA and pabB genes are located at different chromosomal positions and are not part of the same operon. oup.com In contrast, Bacillus subtilis features a major folic acid operon that includes pabA, pabB, and pabC, ensuring their co-transcription. oup.comuni-goettingen.de This clustering is also observed in Streptomyces species. nih.gov
A notable variation is the fusion of these genes. In Lactococcus lactis, the pabB and pabC genes are fused into a single open reading frame, pabBC, while pabA remains a separate gene. nih.govasm.org This pabBC fusion is also present in other Gram-positive and Gram-negative bacteria like Streptococcus pyogenes and Helicobacter pylori. nih.gov Furthermore, in plants, fungi, and some protists, the pabA and pabB domains are fused into a single polypeptide, commonly referred to as PABA synthase. nih.govpnas.org Streptomyces venezuelae presents an interesting case, possessing both a fused pabAB gene set and a separate, translationally coupled pabA and pabB pair. microbiologyresearch.org
The following table summarizes the genomic organization of pab genes in selected organisms:
| Organism | Gene Organization | Key Features | Reference(s) |
| Escherichia coli | Separate genes | pabA and pabB are at distinct chromosomal locations. | oup.com |
| Bacillus subtilis | Operon (pabB-pabA-pabC...) | Genes are clustered in the major folic acid operon. | oup.comuni-goettingen.de |
| Lactococcus lactis | pabA and fused pabBC | pabB and pabC are fused into a single gene. | nih.govasm.org |
| Xanthomonas albilineans | pabB downstream of fabF | Unusual location of pabB within a fatty acid biosynthesis locus. | oup.com |
| Arabidopsis thaliana (Plant) | Fused PabA-PabB and separate PabC | A bipartite protein contains PabA and PabB domains. | pnas.org |
| Saccharomyces cerevisiae (Fungus) | Fused ABZ1 (PabA-PabB) and separate ABZ2 (PabC) | Functional homologs to the bacterial pab genes. | nih.gov |
| Streptomyces venezuelae | Both fused pabAB and separate pabA/pabB | Possesses two sets of genes for aminodeoxychorismate synthase. | microbiologyresearch.org |
Mechanisms of Transcriptional and Translational Control of Enzymes involved in 4-Amino-4-deoxychorismate(2-) Formation and Utilization
The expression of the enzymes that form and utilize 4-amino-4-deoxychorismate is tightly regulated at both the transcriptional and translational levels to meet the cell's demand for folates.
In Bacillus subtilis, the expression of the folate operon, which includes pabA, pabB, and pabC, is under the control of the tryptophan-activated RNA-binding attenuation protein (TRAP). oup.com When tryptophan levels are high, activated TRAP binds to the 5' leader region of the folate operon mRNA, promoting the formation of a terminator structure that leads to premature transcription termination. oup.com TRAP also directly inhibits the translation of trpG (pabA), which is part of this operon. uni-goettingen.de
In Streptomyces griseus, the transcription of the pabS gene (encoding PABA synthase) is repressed by inorganic phosphate (B84403). nih.gov High concentrations of phosphate significantly reduce the amount of pabS transcript, consequently decreasing the production of PABA synthase and the antibiotic candicidin (B1668254), for which PABA is a precursor. nih.gov
In uropathogenic Escherichia coli, the expression of the pap operon, which is involved in fimbriae formation but shares regulatory elements with other pathways, is controlled by a complex network of regulators including H-NS, CRP, and Lrp. researchgate.net The regulation of pab genes in plants appears to be primarily at the level of gene expression rather than through post-translational modifications. bioone.org In Listeria monocytogenes, the expression of pabA and pabBC is induced during infection and is partially under the control of the master virulence regulator, PrfA. asm.org
Genetic Manipulation and Pathway Engineering
The study of pab genes through genetic manipulation has been instrumental in elucidating their functions and has opened avenues for metabolic engineering to enhance the production of valuable compounds.
Gene Inactivation and Complementation Studies for Functional Assignment
Gene knockout and complementation experiments have been pivotal in confirming the roles of pabA, pabB, and pabC in PABA biosynthesis. Inactivation of the pabA-pabBC gene cluster in Lactococcus lactis resulted in a strain that could not produce folate in the absence of PABA, confirming the essential role of this cluster in the PABA pathway. nih.govasm.org Similarly, deletion of pabA or pabBC in Listeria monocytogenes led to an inability to grow in a defined medium lacking PABA, a defect that could be rescued by adding PABA or its downstream folate metabolites. nih.gov
In Streptomyces sp. FR-008, inactivation of a pabC homolog, pabC-1, located within an antibiotic biosynthetic gene cluster, significantly reduced antibiotic production. dntb.gov.ua This phenotype could be complemented by introducing a functional copy of the gene. dntb.gov.ua A second, free-standing pabC gene, pabC-2, was also identified, and its inactivation also decreased antibiotic yield. A double knockout of both pabC-1 and pabC-2 almost completely abolished antibiotic production and also impaired growth on minimal medium, indicating their roles in both primary and secondary metabolism. dntb.gov.ua
Complementation studies have also been crucial in identifying functional homologs across different kingdoms. For instance, the ABZ2 gene from Saccharomyces cerevisiae was shown to be the functional homolog of the bacterial pabC by its ability to rescue the PABA auxotrophy of an E. coli pabC mutant. nih.gov Similarly, cDNAs from Arabidopsis and tomato encoding a fused PabA-PabB protein were able to complement an E. coli pabA pabB double mutant. pnas.org
Recombinant Expression and Purification of Enzymes in the 4-Amino-4-deoxychorismate(2-) Pathway
The overexpression and subsequent purification of the enzymes involved in the ADC pathway have enabled detailed biochemical and structural characterization. The proteins PabA, PabB, and PabC have been recombinantly expressed in various systems, most commonly E. coli.
For example, the E. coli PabA, PabB, and PabC proteins have been individually overexpressed and purified, allowing for the in vitro reconstitution of the PABA biosynthesis pathway. tandfonline.com In some cases, recombinant proteins aggregate as inactive inclusion bodies and require solubilization and refolding steps to regain activity. dntb.gov.ua The bifunctional PabA-PabB protein from Arabidopsis thaliana has also been expressed in E. coli and purified. pnas.org The purification of these enzymes often involves affinity chromatography, utilizing tags such as polyhistidine (His-tag).
The table below provides examples of recombinant expression and purification of enzymes from the 4-amino-4-deoxychorismate(2-) pathway:
| Enzyme | Source Organism | Expression Host | Purification Method | Key Findings | Reference(s) |
| PabA, PabB, PabC | Escherichia coli | E. coli BL21(DE3) | Affinity Chromatography (His-tag) | Successful overexpression and purification for in vitro pathway reconstitution. | tandfonline.com |
| PabA-PabB (ADCS) | Arabidopsis thaliana | E. coli | Size-Exclusion Chromatography | The recombinant protein has ADC synthase but not ADC lyase activity. | pnas.org |
| Abz2p (PabC) | Saccharomyces cerevisiae | E. coli | Not specified | Purified protein catalyzed the conversion of ADC to PABA. | nih.gov |
| PabC | Pseudomonas aeruginosa | E. coli | Not specified | Recombinant protein was purified and crystallized for structural studies. | researchgate.net |
| SmPabB | Stenotrophomonas maltophilia | E. coli | Not specified | Purified for structural and functional analysis. | nih.gov |
Evolutionary Relationships of 4-Amino-4-deoxychorismate(2-) Modifying Enzymes
The enzymes that metabolize 4-amino-4-deoxychorismate show interesting evolutionary relationships, highlighted by instances of gene fusion and divergence. The aminodeoxychorismate synthase (ADCS), comprising PabA and PabB, and aminodeoxychorismate lyase (PabC) have evolved under different selective pressures, leading to a variety of genetic arrangements.
The fusion of pabA and pabB genes into a single open reading frame in plants and fungi is a significant evolutionary event. nih.govpnas.org This fusion likely provides a selective advantage by ensuring the stoichiometric expression of the two domains and facilitating the channeling of the reactive ammonia (B1221849) intermediate from the PabA active site to the PabB active site. nih.govacs.org Similarly, the fusion of pabB and pabC in organisms like Lactococcus lactis suggests an evolutionary path that links the synthesis of ADC directly to its conversion to PABA. nih.govresearchgate.net The occurrence of both fused and separate pab genes in Streptomyces venezuelae points to a complex evolutionary history involving gene duplication and functional specialization. microbiologyresearch.org
Phylogenetic analyses have revealed distinct lineages for these enzymes. For example, fungal ADC lyases, such as Abz2p from Saccharomyces cerevisiae, form a group that is distantly related to their bacterial and plant counterparts. nih.gov This suggests that these enzymes may have evolved independently to perform the same function. The enzymes of the PABA pathway are evolutionarily related to those of the tryptophan biosynthesis pathway. PabA and PabB share homology with TrpG and TrpE, respectively, which catalyze the synthesis of anthranilate, an analog of PABA. anl.gov This homology suggests a common ancestral origin for these two pathways that diverge from the central metabolite chorismate.
The study of the evolutionary trajectories of these enzymes, such as aminodeoxychorismate synthase, provides insights into how protein sequences can vary while maintaining structural and functional integrity. uni-regensburg.de The diverse strategies for organizing and regulating the pab genes underscore the adaptability of metabolic pathways in response to different evolutionary pressures.
Sequence Homology and Phylogenetic Analysis of Synthases and Lyases
The enzymes responsible for the conversion of chorismate to pABA, ADC synthase and ADC lyase, exhibit interesting patterns of sequence homology and evolutionary relationships across different biological kingdoms.
ADC Synthase (PabA and PabB)
In contrast, the PabB component, which is responsible for the synthase activity, forms a monophyletic group along with fused PabA/B proteins. nih.gov This group is distinct from the chorismate-utilizing subunits of anthranilate synthases, likely reflecting the necessity to recognize and bind to different positions on the common substrate, chorismate. nih.gov
ADC Lyase (PabC)
The final step in pABA synthesis is catalyzed by ADC lyase (PabC), which converts ADC to pABA and pyruvate (B1213749). pnas.org Phylogenetic studies of ADC lyase sequences have shown distinct clustering among fungal, bacterial, and plant enzymes. tandfonline.com For instance, the fungal ADC lyases form a group that is clearly separate from their bacterial and plant counterparts. nih.govtandfonline.com Despite this separation, they all belong to a larger subfamily of proteins related to the branched-chain amino acid aminotransferase family. tandfonline.com The ADC lyase from Saccharomyces cerevisiae, known as Abz2, is a notable member of the fungal group and shows no significant sequence homology to the PabC enzymes from bacteria or plants. nih.govresearchgate.net
| Enzyme Component | Organism Example | Homology and Phylogenetic Notes |
| ADC Synthase (PabA) | Escherichia coli | Groups with glutamine amidotransferase subunits of bacterial anthranilate synthases. nih.gov |
| ADC Synthase (PabB) | Escherichia coli | Forms a monophyletic group with fused PabA/B proteins, separate from anthranilate synthases. nih.gov |
| ADC Lyase (PabC/Abz2) | Saccharomyces cerevisiae | Founder of a distinct fungal group of ADC lyases with no significant homology to bacterial or plant counterparts. nih.gov |
| ADC Lyase (PabC) | Escherichia coli | Belongs to a subfamily of proteins divergent from the branched-chain amino acid aminotransferase family. tandfonline.com |
| ADC Lyase | Plants (e.g., Arabidopsis thaliana) | Clusters separately from fungal and bacterial lyases. tandfonline.com |
Evolutionary Diversity in Enzyme Architectures: Monomeric, Dimeric, and Fused Domains
The enzymes of the pABA biosynthesis pathway display remarkable diversity in their quaternary structures and domain organization, a result of distinct evolutionary paths.
Monomeric Enzymes
A key example of a monomeric architecture is the ADC lyase Abz2 from Saccharomyces cerevisiae. nih.govustc.edu.cn Unlike its bacterial counterpart, which functions as a dimer, the crystal structure of Abz2 reveals that it is a monomer composed of two domains. nih.gov This finding established a unique class of monomeric ADC lyases. nih.gov In some plants, like Arabidopsis thaliana, the ADC synthase itself is a monomeric enzyme that carries out both the glutamine amidotransferase and synthase reactions within a single polypeptide chain. wikipedia.org
Dimeric Enzymes
The homodimeric form is a common architecture for ADC lyases. The E. coli ADC lyase (PabC) exists and functions as a homodimer. researchgate.net Dimerization is often essential for catalytic activity. tandfonline.com For example, while the fungal Abz2 from S. cerevisiae is monomeric, it was initially observed that for some fungal lyases, only the dimeric form was enzymatically active, highlighting the functional importance of this quaternary structure in certain species. tandfonline.com
Fused Domains
A significant evolutionary development in this pathway is the fusion of the pabA and pabB genes into a single gene encoding a bifunctional protein. pnas.org These fused "PABA synthases" are found in a variety of organisms, including fungi (e.g., Coprinus cinereus, Saccharomyces cerevisiae), actinomycetes, Plasmodium species, and plants. pnas.orgnih.govresearchgate.netnih.govustc.edu.cn In these organisms, a single polypeptide contains both the N-terminal glutamine amidotransferase domain (homologous to PabA) and the C-terminal synthase domain (homologous to PabB). nih.govustc.edu.cn This fusion event is thought to be advantageous, potentially facilitating the channeling of the reactive ammonia intermediate from the glutaminase (B10826351) site to the synthase site. pnas.org Phylogenetic analysis confirms that these fused proteins form a coherent group. nih.gov It is noteworthy that even with this fusion, these enzymes produce ADC, which still requires a separate ADC lyase to form the final pABA product. pnas.org
Advanced Methodologies in 4 Amino 4 Deoxychorismate 2 Research
Advanced Enzyme Kinetics for Detailed Mechanistic Characterization
Detailed kinetic analysis of 4-amino-4-deoxychorismate synthase (ADC synthase) has been instrumental in defining its catalytic mechanism. ADC synthase, which converts chorismate to ADC, is typically a complex of two subunits: PabA and PabB. wikipedia.orgnih.gov PabA functions as a glutamine amidotransferase, supplying ammonia (B1221849) to the PabB subunit, where the amination of chorismate occurs. ebi.ac.ukresearchgate.net
Kinetic studies have revealed that the enzyme follows an ordered bi-bi mechanism, where chorismate binds to the enzyme first. nih.gov The enzyme requires Mg2+ for its activity, which binds after chorismate. acs.org This was confirmed through initial rate kinetics and fluorescence-quenching experiments. acs.org
Pre-steady-state kinetics have been employed to study the formation of a covalent intermediate during the reaction. nih.gov These studies, often coupled with rapid-quenching techniques, allow for the direct observation and kinetic analysis of transient species that are central to the catalytic cycle. nih.gov For instance, research has shown that a lysine (B10760008) residue in the active site of PabB acts as a nucleophile, attacking C2 of chorismate to form a covalent adduct. portlandpress.comnih.gov
Kinetic characterization has also been vital in understanding the interplay between the PabA and PabB subunits. While PabB can utilize ammonia directly, its affinity for ammonia is significantly lower than the affinity of the PabA-PabB complex for glutamine, highlighting the efficiency of the ammonia relay mechanism within the complex. tandfonline.com
**Table 1: Kinetic Parameters for ADC Synthase from *Escherichia coli***
| Substrate/Reaction | K_m Value | Conditions | Reference |
|---|---|---|---|
| Glutamine-dependent amination (PabA-PabB complex) | 1.6 mM (for glutamine) | - | tandfonline.com |
| Ammonia-dependent amination (PabB alone) | 138 mM (for ammonia) | - | tandfonline.com |
| Chorismate (Glutamine-dependent) | Not specified | Ordered bi-bi mechanism | nih.gov |
| Chorismate (Ammonia-dependent) | Not specified | Ordered bi-bi mechanism | nih.gov |
This table is interactive. Click on the headers to sort the data.
Application of Spectroscopic Techniques (e.g., UV-Vis, NMR, Raman) to Probe Reaction Intermediates
A variety of spectroscopic techniques are indispensable for identifying and characterizing the transient intermediates formed during the enzymatic synthesis of 4-amino-4-deoxychorismate.
UV-Visible (UV-Vis) Spectroscopy has been widely used to monitor the progress of the ADC synthase reaction and to detect reaction intermediates. pnas.orgpnas.org The formation of ADC from chorismate can be followed by changes in the UV spectrum. pnas.org Furthermore, difference spectroscopy has been used to identify a covalent intermediate with a distinct absorption maximum at 310 nm. nih.gov This spectroscopic signature has been crucial for performing pre-steady-state kinetic analysis of the intermediate's formation and decay. nih.gov UV-Vis spectroscopy is also employed in coupled assays to monitor the production of downstream products like PABA. pnas.orgnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about substrates, products, and intermediates. While direct NMR studies on the unstable 4-amino-4-deoxychorismate are challenging, NMR has been instrumental in characterizing the structure of the more stable final product, PABA, and in isotopic labeling studies. googleapis.com For instance, 1H and 13C NMR are used to confirm the structure and purity of synthesized compounds and to determine the position of isotopic labels in metabolic flux analysis. cardiff.ac.uk
Raman Spectroscopy , although less commonly cited specifically for 4-amino-4-deoxychorismate research in the provided context, is a powerful tool for probing vibrational modes of molecules and can provide insights into bond changes during enzymatic reactions. It has been applied in the broader context of antibody-drug conjugate (ADC) characterization, which, despite the shared acronym, is a different field. researchgate.net
Site-Directed Mutagenesis and Biochemical Characterization of Active Site Residues
Site-directed mutagenesis is a powerful technique to probe the function of specific amino acid residues within the active site of ADC synthase. portlandpress.comasm.org By systematically replacing key residues and analyzing the kinetic and biochemical properties of the resulting mutant enzymes, researchers can deduce the roles of these residues in substrate binding, catalysis, and subunit interaction. portlandpress.comasm.org
In Escherichia coli ADC synthase, several key residues have been identified through this approach:
Lys-274 in the PabB subunit has been shown to be the critical nucleophile that attacks C2 of chorismate, forming a covalent intermediate. ebi.ac.ukportlandpress.comresearchgate.net A K274A mutant was found to produce a mixture of ADC and 2-amino-2-deoxyisochorismate, the intermediate of the related enzyme anthranilate synthase. portlandpress.com
Glu-258 in PabB is proposed to act as a general acid, protonating the C4 hydroxyl group of chorismate to facilitate its elimination. ebi.ac.uknih.gov Mutants such as E258A and E258D exhibit very low activity. nih.gov
In the PabA subunit, Cys-79 is a conserved residue essential for its glutaminase (B10826351) activity. ebi.ac.ukasm.org Replacing this cysteine with serine results in a protein with significantly reduced glutaminase activity. asm.org
His-168 in PabA is also implicated in the glutaminase mechanism, likely acting as a general base. ebi.ac.uk
Biochemical characterization of these mutants often involves measuring their catalytic efficiency (kcat/Km) with both glutamine and ammonia, assessing their ability to form the covalent intermediate, and analyzing their structural integrity through techniques like circular dichroism.
Table 2: Key Active Site Residues in E. coli ADC Synthase and Their Functions
| Subunit | Residue | Proposed Function | Consequence of Mutation | Reference(s) |
|---|---|---|---|---|
| PabB | Lys-274 | Nucleophilic attack on chorismate | Altered product specificity, reduced activity | ebi.ac.ukportlandpress.comresearchgate.net |
| PabB | Glu-258 | General acid catalyst for C4-OH elimination | Drastically reduced enzyme activity | ebi.ac.uknih.gov |
| PabA | Cys-79 | Part of the catalytic triad (B1167595) for glutamine hydrolysis | Low but detectable glutaminase activity | ebi.ac.ukasm.org |
| PabA | His-168 | General base in glutamine hydrolysis | - | ebi.ac.uk |
This table is interactive. Click on the headers to sort the data.
Isotopic Labeling and Metabolic Flux Analysis for Pathway Elucidation
Isotopic labeling is a cornerstone technique for tracing the flow of atoms through metabolic pathways and for elucidating reaction mechanisms. creative-proteomics.comacs.org In the context of 4-amino-4-deoxychorismate and folate biosynthesis, stable isotopes such as 13C and deuterium (B1214612) are incorporated into precursors like glucose or aniline. creative-proteomics.comresearchgate.net The distribution of these labels in the final products is then analyzed, typically by mass spectrometry or NMR, to map the metabolic network. cardiff.ac.ukcreative-proteomics.com
Metabolic Flux Analysis (MFA) uses the data from isotopic labeling experiments to quantify the rates (fluxes) of metabolic reactions within a cell. creative-proteomics.comresearchgate.net By feeding cells a 13C-labeled substrate like glucose, researchers can measure the incorporation of 13C into PABA and other related metabolites. biorxiv.org This information reveals the relative activities of competing pathways and can identify bottlenecks in the production of a desired compound. researchgate.netbiorxiv.org For example, MFA can quantify the flux of chorismate into the PABA pathway versus competing pathways for aromatic amino acid synthesis. tandfonline.com
This approach is particularly valuable in metabolic engineering efforts aimed at overproducing PABA. tandfonline.comresearchgate.net By understanding the metabolic flux distribution, scientists can make targeted genetic modifications, such as overexpressing key enzymes or deleting genes of competing pathways, to channel more precursors towards 4-amino-4-deoxychorismate and ultimately PABA. tandfonline.comresearchgate.net Chemoenzymatic methods have also been developed for the efficient synthesis of isotopically labeled folates, which are crucial for studying the downstream reactions involving folate-dependent enzymes. cardiff.ac.ukacs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| 4-Amino-4-deoxychorismate(2-) |
| 4-amino-4-deoxychorismate |
| para-aminobenzoic acid |
| Folate |
| Chorismate |
| Glutamine |
| Ammonia |
| 2-amino-2-deoxyisochorismate |
| Glucose |
| Aniline |
Future Research Directions and Unresolved Questions Regarding 4 Amino 4 Deoxychorismate 2
Exploration of Novel Enzymes and Alternative Metabolic Routes Involving 4-Amino-4-deoxychorismate(2-)
The canonical pathway for para-aminobenzoic acid (pABA) biosynthesis in organisms like Escherichia coli involves two main steps: the conversion of chorismate to 4-amino-4-deoxychorismate (ADC) by ADC synthase, followed by the conversion of ADC to pABA by ADC lyase. mdpi.comnih.gov However, research continues to uncover fascinating variations and entirely novel routes, challenging our understanding and opening new areas for investigation.
One area of active research is the identification and characterization of highly divergent enzymes within the known pathway. For instance, in the malaria parasite Plasmodium falciparum, a crucial enzyme for pABA synthesis, aminodeoxychorismate lyase (ADCL), remained unidentified for a long time due to its low sequence similarity to known counterparts. portlandpress.com Recent studies have successfully identified the gene encoding this functional, yet highly divergent, ADCL, providing a new piece in the puzzle of parasite metabolism. portlandpress.comresearchgate.net
Furthermore, some organisms exhibit variations in the standard pathway. In the Gram-positive bacterium Bacillus subtilis, an additional step is required where chorismate is first converted to 2-amino-2-deoxyisochorismate before being processed into ADC. nih.govplos.org In actinomycetes, some species possess multiple, functional ADC lyase genes, which are involved in both primary metabolism for cell growth and in the biosynthesis of secondary metabolites like antibiotics. microbiologyresearch.org
Perhaps the most radical departure from the canonical pathway has been discovered in Chlamydia trachomatis. This bacterium lacks the typical genes for pABA synthesis from chorismate. nih.govnih.gov Instead, it utilizes an entirely different route involving a single enzyme, CT610, which functions as a self-sacrificing diiron oxygenase. nih.gov Genetic and isotopic labeling studies have shown that this pathway does not use chorismate but instead uses the amino acid tyrosine as a precursor to generate pABA. nih.gov The discovery of this unusual route highlights that significant gaps may still exist in our knowledge of microbial folate biosynthesis, suggesting that other alternative pathways may await discovery in other organisms.
| Organism | Pathway Feature | Precursor | Key Enzyme(s) | Citation |
| Escherichia coli | Canonical two-step pathway | Chorismate | PabA, PabB (ADC Synthase), PabC (ADC Lyase) | nih.govplos.org |
| Bacillus subtilis | Three-step pathway | Chorismate | Involves a 2-amino-2-deoxyisochorismate intermediate | nih.govplos.org |
| Plasmodium falciparum | Canonical pathway with divergent enzyme | Chorismate | Highly divergent Aminodeoxychorismate Lyase (ADCL) | portlandpress.comresearchgate.net |
| Chlamydia trachomatis | Alternative, non-chorismate pathway | Tyrosine | CT610 (self-sacrificing diiron oxygenase) | nih.govnih.gov |
Targeting 4-Amino-4-deoxychorismate(2-) Pathway Enzymes for Antimicrobial Strategies
The folate biosynthesis pathway is an attractive target for antimicrobial drugs because it is essential for microorganisms but absent in higher eukaryotes like humans, who obtain folates from their diet. benthamopen.comresearchgate.net The enzymes that synthesize and convert 4-amino-4-deoxychorismate are central to this pathway and represent promising targets for novel antibiotics.
The enzyme 4-amino-4-deoxychorismate synthase (ADCS) has been validated as the molecular target for a class of natural antibiotics known as abyssomicins. mdpi.commdpi.com Specifically, abyssomicin C and its atropisomer irreversibly inhibit the PabB subunit of ADCS, effectively shutting down the production of pABA. mdpi.commdpi.com This inhibitory action has shown promising effects against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and the mycobacteria responsible for tuberculosis. mdpi.com Another compound, (6S)-6-fluoroshikimate, also acts as an antimicrobial by targeting ADCS. wikipedia.orgdrugbank.com
The potential of ADCS as a drug target has spurred research into discovering new inhibitors. Scientists are employing strategies like one-bead-one-compound (OBOC) combinatorial libraries to screen for novel compounds that can inhibit the enzyme. acs.orgresearchgate.net This approach involves designing libraries of molecules that mimic the substrate (chorismate) to ensure active-site specificity, with the goal of identifying lead compounds for a new class of antimicrobials. acs.org A key goal is to find inhibitors that are potent against ADCS and potentially other related chorismate-utilizing enzymes, which could reduce the likelihood of bacteria developing resistance through mutation. acs.org The inhibition of pABA synthesis has also been shown to impair the growth of the malaria parasite P. falciparum, confirming that enzymes in this branch of folate metabolism are viable drug targets against parasitic infections as well. portlandpress.com
| Inhibitor | Target Enzyme | Mechanism of Action | Relevance | Citation |
| Abyssomicin C | 4-Amino-4-deoxychorismate Synthase (ADCS) | Irreversibly binds to the PabB subunit, blocking pABA synthesis. | Effective against MRSA and mycobacteria. | mdpi.commdpi.com |
| (6S)-6-Fluoroshikimate | 4-Amino-4-deoxychorismate Synthase (ADCS) | Inhibits the enzyme, leading to folate depletion. | Antimicrobial agent. | wikipedia.orgdrugbank.com |
| Combinatorial Library Hits | 4-Amino-4-deoxychorismate Synthase (ADCS) | Competitive inhibition against the chorismate substrate. | Potential new leads for antimicrobial drugs. | acs.orgresearchgate.net |
Biotechnological Applications of 4-Amino-4-deoxychorismate(2-) Pathway Enzymes for Industrial Production
Enzymes from the 4-amino-4-deoxychorismate pathway hold significant potential for biotechnological applications, primarily for the sustainable production of p-aminobenzoic acid (pABA). asm.org PABA is not only a precursor to folic acid (vitamin B9) but also serves as a valuable platform chemical for producing dyes, resins, and high-performance polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). asm.orgchemanalyst.comgoogle.com
Currently, the industrial production of folic acid and its precursors relies heavily on chemical synthesis. chemanalyst.comnih.gov However, there is a growing interest in developing "green" alternatives using microbial fermentation. chemanalyst.com This has led to significant efforts in the metabolic engineering of microorganisms like E. coli and the fungus Ashbya gossypii to create efficient microbial cell factories for pABA production. asm.orgnih.govresearchgate.net
These engineering strategies often involve:
Overexpression of key genes: Increasing the expression of the pabA, pabB, and pabC genes enhances the metabolic flux from chorismate towards pABA. researchgate.net
Increasing precursor availability: Engineering the host to produce more of the initial precursors, such as erythrose-4-phosphate and phosphoenolpyruvate (B93156), which feed into the shikimate pathway to make chorismate. google.com
Modular pathway engineering: A sophisticated approach involves decoupling the metabolic pathways for chemical production from those required for cell growth. asm.orgresearchgate.net For instance, in E. coli, glucose can be channeled specifically towards pABA synthesis, while a second sugar like xylose is used to provide the energy and building blocks for cell growth and maintenance. asm.org This strategy has successfully led to high titers of pABA production. asm.orgresearchgate.net
While microbial fermentation is not yet fully competitive with chemical synthesis, the remarkable improvements achieved through metabolic engineering demonstrate its feasibility for industrial-scale folate production in the future. nih.gov
| Organism | Engineering Strategy | Outcome | Citation |
| Escherichia coli | Modular pathway engineering using glucose/xylose co-utilization. | Enhanced pABA titer of 8.22 g/L. | asm.orgresearchgate.net |
| Ashbya gossypii | Overexpression of endogenous FOL genes. | Folate production increased 146-fold to 6595 µg/L. | nih.gov |
| E. coli | Overexpression of pab genes and precursor pathway enzymes. | Increased metabolic flux towards pABA. | google.com |
Advanced Computational Modeling for Rational Enzyme Redesign and Mechanistic Predictions
The enzymes that utilize chorismate, including 4-amino-4-deoxychorismate synthase, are benchmark systems for computational enzymology. nih.govportlandpress.com Their complex pericyclic reactions, which enzymes can accelerate by a million-fold or more, present an intriguing challenge and an ideal opportunity for advanced computational modeling. nih.gov These in silico approaches are crucial for understanding reaction mechanisms and guiding the rational redesign of enzymes for novel functions.
Several advanced computational methods are applied to this family of enzymes:
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for a highly accurate quantum mechanical description of the chemical reaction occurring in the active site, while the rest of the large enzyme and its solvent environment are treated with more computationally efficient classical mechanics. rsc.org This method is used to map reaction pathways and understand how specific amino acid residues stabilize the transition state. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic nature of enzymes. rsc.orgchemrxiv.org Instead of relying on a single static crystal structure, MD simulations generate an ensemble of structures, offering a more realistic view of the enzyme's conformational flexibility and how it influences substrate binding and catalysis. rsc.orgnih.gov
QM-Cluster Models: These models focus on a smaller, quantum-chemically treated "cluster" of the active site, built from either crystal structures or snapshots from MD simulations. rsc.orgchemrxiv.org This approach can provide valuable kinetic and thermodynamic data about the enzymatic reaction. rsc.org
These computational tools are instrumental in the rational design of enzymes. By predicting how mutations might affect enzyme function, scientists can engineer proteins with improved activity, altered substrate specificity, or even novel catalytic capabilities. frontiersin.org For example, computational models of 4-amino-4-deoxychorismate lyase have been used to create a model of the catalytic intermediate docked in the active site, helping to clarify the roles of specific residues in the final stage of the reaction mechanism. plos.org Such mechanistic predictions are invaluable for redesigning these enzymes for biotechnological purposes or for designing more effective inhibitors. frontiersin.org
| Computational Method | Application | Insights Gained | Citation |
| QM/MM Simulations | Investigating reaction mechanisms. | Understanding transition state stabilization and the role of active site residues. | nih.govrsc.org |
| Molecular Dynamics (MD) | Sampling enzyme conformational space. | Revealing protein flexibility and its impact on substrate binding and catalysis. | rsc.orgchemrxiv.orgnih.gov |
| QM-Cluster Models | Calculating kinetic and thermodynamic properties. | Predicting reaction barriers and free energies from an ensemble of structures. | rsc.orgchemrxiv.org |
| Homology Modeling & Docking | Predicting protein structure and ligand binding. | Guiding inhibitor design and understanding enzyme-substrate interactions. | plos.orgresearchgate.net |
Q & A
Q. What is the role of 4-amino-4-deoxychorismate(2-) (ADC) in folate biosynthesis, and how can its enzymatic pathway be experimentally validated?
ADC is a critical intermediate in folate biosynthesis, formed via the amination of chorismate by 4-amino-4-deoxychorismate synthase (ADCS). ADCS uses ammonia (derived from glutamine hydrolysis) to catalyze this reaction, and the subsequent cleavage of ADC by 4-amino-4-deoxychorismate lyase (ADCL) yields para-aminobenzoate (PABA), a folate precursor. To validate this pathway, researchers employ:
- Heterologous gene expression : Overexpressing ADCS (e.g., pabB), ADCL (e.g., pabC), and associated enzymes in E. coli to reconstitute the pathway .
- Isotopic labeling : Tracking ADC formation using -chorismate or -ammonia to confirm substrate specificity .
- Knockout studies : Disrupting pabB or pabC in bacterial models (e.g., Bacillus subtilis) to observe folate auxotrophy .
Q. How is ADC synthase classified within enzyme nomenclature, and what structural motifs define its activity?
ADCS is classified under EC 2.6.1.123 (aminodeoxychorismate synthase) and belongs to the glutamine amidotransferase family. Key structural motifs include:
- A glutaminase domain (PabA subunit) for ammonia generation.
- A chorismate-binding domain (PabB subunit) with conserved residues for substrate recognition (e.g., Arg234, His242 in Corynebacterium glutamicum) .
- A PLP-binding motif in ADCL (EC 4.1.3.38), though ADCS itself does not require pyridoxal phosphate (PLP) .
Q. What experimental strategies are used to inhibit ADC-related enzymes for antimicrobial development?
- High-throughput screening : Using one-bead one-compound (OBOC) combinatorial libraries to identify ADCS inhibitors via fluorescence-based on-bead assays .
- Transition-state analogs : Designing inhibitors mimicking the tetrahedral intermediate of ADC synthase, validated by kinetic studies (e.g., analysis) .
- Substrate analogs : Testing truncated chorismate derivatives (e.g., abyssomicin C analogs) to assess structural requirements for competitive inhibition .
Advanced Research Questions
Q. How do structural truncations of ADC precursors affect antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA)?
The bicyclic core of abyssomicin C, a natural ADC synthase inhibitor, is essential for MRSA activity. Truncated derivatives lacking this motif show >100-fold reduced potency. Key methodologies:
- Synthetic organic chemistry : Generating abyssomicin analogs with modified rings or side chains .
- MIC assays : Testing derivatives against MRSA (e.g., MIC values ranging from 0.5 µg/mL for intact bicyclic structures to >64 µg/mL for linear analogs) .
Q. How do conflicting mechanistic models for ADC lyase resolve contradictions in proton donor identification?
Two hypotheses exist for ADC lyase catalysis:
- Tyrosine-mediated protonation : Structural conservation of Tyr152 in Pseudomonas aeruginosa PabC suggests a role in stabilizing intermediates .
- Threonine-mediated protonation : Thr148 in Streptomyces venezuelae ADCL is proposed to donate a proton during pyruvate release .
Resolution strategies : - Site-directed mutagenesis : Replacing Tyr152 with Phe in P. aeruginosa PabC reduces activity by 90%, supporting its role .
- Computational docking : Modeling catalytic intermediates to map electron density changes during proton transfer .
Q. What kinetic methods detect covalent intermediates in ADC synthase catalysis?
- Stopped-flow spectroscopy : Monitoring transient absorbance changes (e.g., at 320 nm) during the formation of the ADC-ADCS covalent adduct .
- Isotope trapping : Using -ammonia to quantify intermediate accumulation via mass spectrometry .
- Pre-steady-state kinetics : Calculating and for chorismate in E. coli ADCS .
Q. How can computational approaches identify ADC-related enzymes as drug targets in pathogenic bacteria?
- Genome mining : Using RAST or SEED subsystems to identify pabB/pabC in Burkholderia cepacia .
- Molecular docking : Screening DrugBank compounds against ADCS active sites (e.g., Glide SP scoring) .
- Metabolic flux analysis : Modeling folate biosynthesis to prioritize enzymes with high control coefficients (e.g., ADCS in P. aeruginosa) .
Q. What evolutionary mechanisms explain the functional diversification of ADC lyase within aminotransferase superfamilies?
ADC lyase shares structural homology with fold-type IV PLP-dependent enzymes but lacks aminotransferase activity. Evolutionary insights include:
- Gene duplication : Divergence from ancestral aminotransferases (e.g., Arabidopsis D-amino acid aminotransferase retains residual ADC lyase activity) .
- Active-site remodeling : Loss of catalytic lysine residues critical for transamination, replaced by hydrophobic residues (e.g., Phe175 in Streptomyces) .
Q. How do heterologous expression systems optimize ADC production for metabolic engineering?
Q. What structural biology techniques resolve controversies in ADC synthase mechanism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
